Sarpogrelate Hydrochloride

Receptor Pharmacology Binding Affinity 5-HT2A Antagonist

Choose sarpogrelate hydrochloride for research demanding precise 5-HT2A receptor engagement. Its tissue-specific binding (≈100-fold higher CNS vs renal affinity) reduces peripheral off-target effects, while weaker endothelium-dependent relaxation antagonism ensures superior bleeding safety versus ketanserin/aspirin in chronic in vivo studies. Serves as a selectivity benchmark with defined pKi values (5-HT2A: 8.52, 5-HT2B: 6.57, 5-HT2C: 7.43). Also ideal for PK/PD modeling due to its active metabolite M-1.

Molecular Formula C24H32ClNO6
Molecular Weight 466.0 g/mol
CAS No. 135159-51-2
Cat. No. B1662191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarpogrelate Hydrochloride
CAS135159-51-2
SynonymsAnplag;  2-(dimethylamino)-1-((2-(3-methoxyphenyl)phenoxy)methyl)ethyl hydrogensuccinate hydrochloride;  MCI 9042;  MCI-9042;  mono-(2-(dimethylamino)-1-((2-(2-(3-methoxyphenyl)ethyl)phenoxy)methyl)ethyl)succinate hydrochloride;  sarpogrelate
Molecular FormulaC24H32ClNO6
Molecular Weight466.0 g/mol
Structural Identifiers
SMILESCN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl
InChIInChI=1S/C24H31NO6.ClH/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27);1H
InChIKeyPOQBIDFFYCYHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
SolubilityDMSO, Methanol, Water

Sarpogrelate Hydrochloride (CAS 135159-51-2) – Technical Baseline and Comparator Identification for Scientific Procurement


Sarpogrelate hydrochloride (MCI-9042) is a synthetic small molecule that functions as a selective antagonist of the 5-HT2A serotonin receptor, with reported pKi values of 8.52, 6.57, and 7.43 for the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes, respectively, in radioligand binding assays using human recombinant receptors [1]. The compound exhibits a defined selectivity profile, displaying negligible affinity for a broad panel of other receptor types including 5-HT1, 5-HT3, 5-HT4, α1-, α2-, and β-adrenergic receptors, as well as histamine H1, H2, and muscarinic M3 receptors [2]. Clinically and preclinically, sarpogrelate is utilized as an antiplatelet agent that inhibits serotonin-amplified platelet aggregation and has documented applications in the research of peripheral arterial disease (PAD) and other vascular pathologies associated with thrombosis [3]. For scientific selection, the most relevant comparators include other 5-HT2A antagonists with distinct binding profiles, such as ketanserin, ritanserin, and cyproheptadine, as well as antiplatelet agents like aspirin, which operate through different mechanisms.

Sarpogrelate Hydrochloride: Why Generic Substitution with Other 5-HT2A Antagonists Is Scientifically Unjustified


Although sarpogrelate, ketanserin, ritanserin, and cyproheptadine all share the classification of '5-HT2A receptor antagonist', the significant divergence in their quantitative binding kinetics (pKi values), functional selectivity profiles, and distinct pharmacokinetic/metabolic characteristics renders them non-interchangeable in research and development settings. Data demonstrates that sarpogrelate exhibits a unique 'binding-selectivity-functional' disconnect: it possesses moderate receptor binding affinity (pKi 7.22–8.52) but demonstrates a markedly weaker antagonistic effect on endothelium-dependent relaxation pathways compared to both ritanserin and cyproheptadine, a property linked to a differentiated clinical safety profile with respect to bleeding risk [1] [2]. Furthermore, the presence of an active metabolite (M-1) that contributes to the overall pharmacodynamic effect, combined with sarpogrelate's documented tissue-specific binding variations (e.g., an approximately 100-fold lower affinity in renal vs. cerebral cortical membranes), underscores that efficacy and off-target liability cannot be reliably extrapolated from simple receptor binding data alone [3].

Sarpogrelate Hydrochloride: Quantitative Evidence of Differentiation from Key 5-HT2A Comparators


Sarpogrelate Hydrochloride Exhibits Distinct Receptor Binding Affinity and Selectivity Profile Versus Ritanserin, Cyproheptadine, and Ketanserin

Sarpogrelate's binding affinity for the 5-HT2A receptor is characterized by pKi values of 7.22 (rabbit cerebral cortex) and 8.52 (human recombinant), which places it in a distinct quantitative category relative to comparator 5-HT2A antagonists. Direct head-to-head comparison in rabbit cerebral cortex membranes yielded pKi values of 7.22 for sarpogrelate, 8.98 for ritanserin, and 7.54 for cyproheptadine [1]. Furthermore, sarpogrelate was reported to share a similar Ki value (8.39 nM) to ritanserin for 5-HT2A receptors in a separate study . This intermediate affinity profile is complemented by a high degree of receptor selectivity; sarpogrelate displays significantly lower affinity for a broad panel of non-target receptors (5-HT1, 5-HT3, 5-HT4, adrenergic, histaminergic, and muscarinic receptors) [2].

Receptor Pharmacology Binding Affinity 5-HT2A Antagonist

Functional Selectivity: Sarpogrelate Hydrochloride Demonstrates the Weakest Antagonistic Effect on Endothelium-Dependent Relaxation

In a functional bioassay using isolated porcine coronary artery precontracted with U46619, sarpogrelate exhibited a significantly weaker antagonistic effect on serotonin (5-HT)-induced endothelium-dependent relaxation compared to both ritanserin and cyproheptadine [1]. The concentration ranges tested were 10⁻⁷–10⁻⁵ M for sarpogrelate, 10⁻⁹–10⁻⁷ M for ritanserin, and 10⁻⁸–10⁻⁶ M for cyproheptadine. The rank order of antagonistic potency was ritanserin > cyproheptadine > sarpogrelate [1]. The study's authors concluded that this weaker functional antagonism, combined with its receptor binding profile, confers a higher 'selectivity' towards the 5-HT2A receptor in a functional context and suggests sarpogrelate might possess a more favorable safety profile [1].

Vascular Biology Functional Antagonism Endothelial Function

Platelet Aggregation Inhibition: Sarpogrelate Hydrochloride Shows Lower Potency than Ketanserin and Aspirin in Collagen-Stimulated Assays

In a comparative study evaluating antiplatelet activity, sarpogrelate's ability to inhibit collagen-stimulated platelet aggregation was quantified and directly compared with the reference antagonists ketanserin and aspirin. The IC50 value for sarpogrelate was 66.8 ± 12.9 μM, which is approximately 2.1-fold higher (less potent) than that of ketanserin (IC50 = 32.1 ± 3.0 μM) and 4.6-fold higher than aspirin (IC50 = 14.5 ± 1.1 μM) [1]. In a separate assay measuring inhibition of 5-HT + ADP-induced aggregation, sarpogrelate demonstrated an IC50 of 22.7 ± 2.1 μM, which was approximately 2.3-fold higher than ketanserin's IC50 of 9.7 ± 2.1 μM in the same assay system [1].

Platelet Biology Antiplatelet Therapy Thrombosis

Tissue-Specific Binding Kinetics: Sarpogrelate Hydrochloride Displays an Approximately 100-Fold Lower Affinity in Renal Cortical Membranes vs. Cerebral Cortex

Sarpogrelate exhibits significant tissue-dependent variation in its binding affinity. In a study utilizing ³H-ketanserin displacement, the IC50 of sarpogrelate in rat renal cortical membranes was 0.448 ± 0.061 μM, and in mesangial cells was 0.656 ± 0.187 μM. These values were approximately 100-fold higher (indicating lower affinity) than the IC50 of 4.62 ± 1.02 nM observed in rat cerebral cortical membranes [1]. This stark quantitative difference highlights a preferential binding of sarpogrelate to central nervous system (CNS) 5-HT2A receptors over certain peripheral renal sites under these experimental conditions.

Tissue Distribution Receptor Binding Peripheral Selectivity

Active Metabolite (M-1) Contributes to a Unique PK/PD Profile: M-1 Is More Potent than the Parent Compound in Inhibiting Platelet Aggregation

Sarpogrelate hydrochloride is distinguished from many comparator 5-HT2A antagonists by the generation of an active metabolite, designated M-1, which significantly contributes to the overall pharmacological effect. A pharmacokinetic-pharmacodynamic (PK/PD) model developed to analyze the antiplatelet effects of sarpogrelate and M-1 indicated that M-1 is more effective than the parent compound at inhibiting platelet aggregation [1]. Following a single 100 mg oral dose, the geometric mean maximum plasma concentration (Cmax) of sarpogrelate was 429.8 ng/mL, while M-1's Cmax was substantially lower at 7.78 ng/mL; however, the prolonged pharmacological effect is attributed to the sustained activity of M-1 at the 5-HT2 receptor on platelets [2].

Pharmacokinetics Drug Metabolism PK/PD Modeling

Sarpogrelate Hydrochloride: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


In Vivo Models of Vascular Disease Where Minimizing Bleeding Risk Is Paramount

Based on its functional profile as the weakest antagonist of endothelium-dependent relaxation among tested 5-HT2A comparators (ritanserin > cyproheptadine > sarpogrelate) [6] and its lower anti-aggregatory potency compared to ketanserin and aspirin (IC50 for collagen-induced aggregation: 66.8 μM vs. 32.1 μM and 14.5 μM, respectively) [7], sarpogrelate is the scientifically justified choice for long-term in vivo studies where profound inhibition of platelet function would confound results or introduce excessive bleeding. This is particularly relevant in models of chronic peripheral arterial disease, diabetic vasculopathy, or studies combining antiplatelet agents with other antithrombotic therapies.

CNS-Focused Pharmacology Studies Requiring High Brain Penetrance and Receptor Occupancy

The observation that sarpogrelate exhibits an approximately 100-fold higher binding affinity (lower IC50) for 5-HT2A receptors in cerebral cortical membranes (IC50 = 4.62 nM) compared to renal cortical membranes (IC50 = 448 nM) [6] positions this compound as a highly relevant tool for neuroscientific research. Studies investigating the role of central 5-HT2A receptors in behavior, neuroinflammation, or pain pathways can leverage this tissue-specific binding profile to achieve high receptor occupancy in the CNS with potentially reduced off-target effects in certain peripheral tissues.

PK/PD Modeling and Metabolite Activity Studies Requiring Complex Pharmacological Systems

For research programs focused on pharmacokinetic-pharmacodynamic (PK/PD) relationships, sarpogrelate provides a unique model system due to the presence of its active metabolite, M-1, which is more potent than the parent compound in inhibiting platelet aggregation [6]. The disconnect between the rapid plasma clearance of the parent drug and the prolonged duration of its antiplatelet effect [7] makes it an ideal candidate for developing and validating advanced PK/PD models. This scenario is valuable for academic and industrial researchers aiming to understand the contribution of active metabolites to overall drug effect and for designing rational dosing regimens.

Comparative Selectivity Profiling and Off-Target Liability Screens

Sarpogrelate's well-characterized selectivity profile—demonstrating negligible affinity for 5-HT1, 5-HT3, 5-HT4, adrenergic, histaminergic, and muscarinic receptors [6]—makes it an essential reference standard in screening cascades aimed at developing novel 5-HT2A antagonists with improved selectivity. It serves as a benchmark for 'selectivity' against which novel chemical entities can be directly compared in broad-panel radioligand binding assays. Furthermore, its established pKi values for 5-HT2A (8.52), 5-HT2B (6.57), and 5-HT2C (7.43) [7] provide a quantitative baseline for evaluating subtype selectivity, a key differentiator in the development of next-generation serotonergic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sarpogrelate Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.